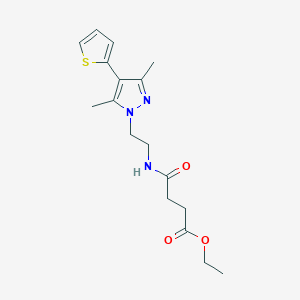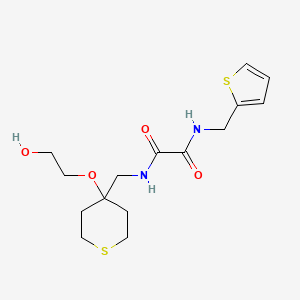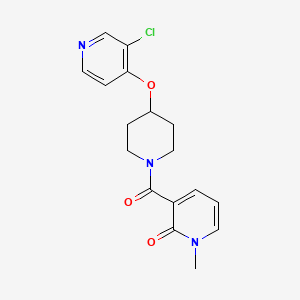
2-(Pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole -1,3-dione dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole -1,3-dione dihydrate is a heterocyclic compound that features a pyridine ring attached to an isoindole-1,3-dione structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole -1,3-dione dihydrate typically involves the reaction of 4-pyridinemethanol with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the desired product. The reaction can be summarized as follows:
Reactants: 4-pyridinemethanol and phthalic anhydride.
p-toluenesulfonic acid.Conditions: Heating under reflux.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-(Pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole -1,3-dione dihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(Pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole -1,3-dione dihydrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(Pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole -1,3-dione dihydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
類似化合物との比較
Similar Compounds
4-(Pyridin-4-ylmethyl)-1H-pyrazole-3-yl derivatives: These compounds share a similar pyridine moiety and exhibit comparable biological activities.
N-(Pyridin-4-yl)pyridin-4-amine derivatives:
Uniqueness
2-(Pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole -1,3-dione dihydrate is unique due to its combination of the isoindole-1,3-dione structure with a pyridine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
特性
IUPAC Name |
2-(pyridin-4-ylmethyl)isoindole-1,3-dione;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2.2H2O/c17-13-11-3-1-2-4-12(11)14(18)16(13)9-10-5-7-15-8-6-10;;/h1-8H,9H2;2*1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRHJGJJIKQNOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=NC=C3.O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-((3,4-dichlorobenzyl)thio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2706355.png)
![5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2706357.png)
![1-(4-chlorobenzoyl)-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2706358.png)
![N-(3,4-dimethoxyphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2706362.png)
![4-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2706363.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2706365.png)





![N-[(4-fluorophenyl)methyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2706373.png)


